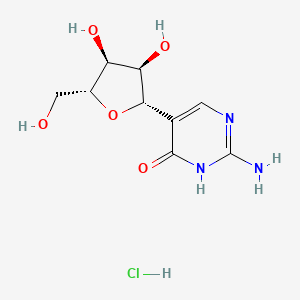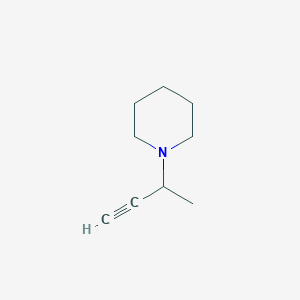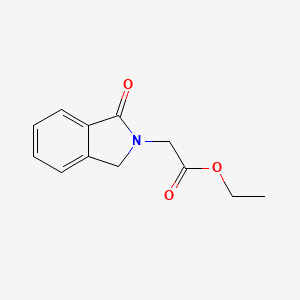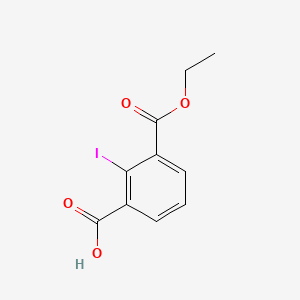
3-(Ethoxycarbonyl)-2-iodobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethoxycarbonyl)-2-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxycarbonyl group and an iodine atom attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-2-iodobenzoic acid typically involves the iodination of ethyl 3-carboxybenzoate. One common method is the Sandmeyer reaction, where the diazonium salt of ethyl 3-aminobenzoate is treated with potassium iodide in the presence of copper(I) iodide. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the diazonium salt and to control the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
3-(Ethoxycarbonyl)-2-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The carboxyl group can be oxidized to form carboxylic acids or reduced to form alcohols.
Esterification: The carboxyl group can react with alcohols to form esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or DMF.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Esters: Formed through reduction and esterification reactions, respectively.
科学的研究の応用
3-(Ethoxycarbonyl)-2-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Ethoxycarbonyl)-2-iodobenzoic acid largely depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, for example, the iodine atom is replaced by a boronic acid derivative through a palladium-catalyzed cross-coupling reaction. This involves oxidative addition, transmetalation, and reductive elimination steps .
類似化合物との比較
Similar Compounds
- 3-(Ethoxycarbonyl)-2-bromobenzoic acid
- 3-(Ethoxycarbonyl)-2-chlorobenzoic acid
- 3-(Ethoxycarbonyl)-2-fluorobenzoic acid
Uniqueness
3-(Ethoxycarbonyl)-2-iodobenzoic acid is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower bond dissociation energy facilitate its replacement by other nucleophiles, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C10H9IO4 |
|---|---|
分子量 |
320.08 g/mol |
IUPAC名 |
3-ethoxycarbonyl-2-iodobenzoic acid |
InChI |
InChI=1S/C10H9IO4/c1-2-15-10(14)7-5-3-4-6(8(7)11)9(12)13/h3-5H,2H2,1H3,(H,12,13) |
InChIキー |
IGQRMWVKFLXQOG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC(=C1I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Oxiran-2-yl)methyl N-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B14128444.png)
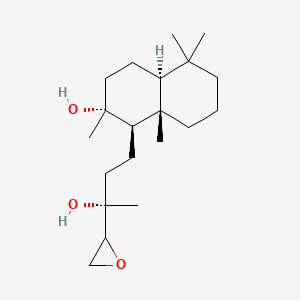
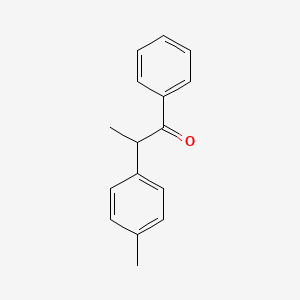
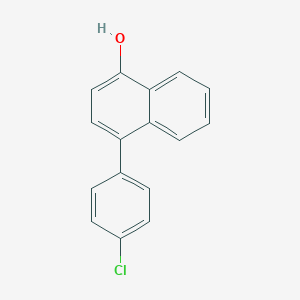

![3-(1-Phenylethenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B14128478.png)
![3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14128485.png)


